3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that features a triazolo-pyridazine core
Preparation Methods
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide typically involves multiple steps. The initial step often includes the formation of the triazolo-pyridazine core, followed by the introduction of the methoxy group. The final steps involve the coupling of the benzimidazole moiety and the propanamide side chain. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazolo-pyridazine core can be reduced under specific conditions.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives and benzimidazole-containing molecules. Compared to these, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties .
Properties
Molecular Formula |
C18H19N7O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C18H19N7O2/c1-24-13-6-4-3-5-12(13)20-16(24)11-19-17(26)9-7-14-21-22-15-8-10-18(27-2)23-25(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,26) |
InChI Key |
JMYQYYHJEQAPIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
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